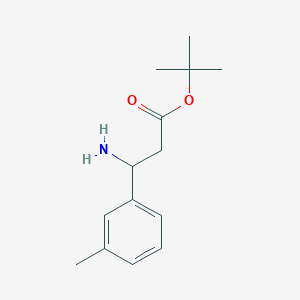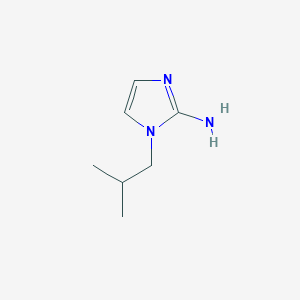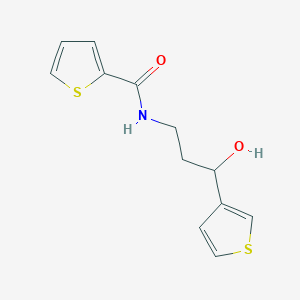![molecular formula C23H29N3O5S2 B2574879 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851080-71-2](/img/structure/B2574879.png)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues A Review
Hoechst 33258 and its derivatives, known for binding strongly to the minor groove of double-stranded B-DNA, have been extensively used as fluorescent DNA stains. These compounds are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and analysis of plant chromosomes. They also find applications as radioprotectors and topoisomerase inhibitors, making them valuable in rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antitumor Activity of Imidazole Derivatives
Imidazole Derivatives and their Antitumor Activity (Review)
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, have shown promise in the field of cancer treatment. These derivatives have reached preclinical testing stages, showcasing their potential as antitumor drugs. The structures of these compounds are pivotal in the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis and Impurities of Omeprazole
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors A Review
This paper discusses novel methods in the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. It provides insights into the development of proton pump inhibitors and the study of various pharmaceutical impurities of anti-ulcer drugs (Saini et al., 2019).
Sulfonamides in Drug Design
Sulfonamides A Patent Review (2008 – 2012)
Sulfonamides play a crucial role in a wide array of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. This review focuses on the scientific and patent literature related to sulfonamides, specifically CAIs, COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. The sulfonamide moiety is anticipated to feature in future drugs due to its structural significance and versatility (Carta et al., 2012).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-16-14-17(2)21-20(15-16)25(3)23(32-21)24-22(27)18-6-8-19(9-7-18)33(28,29)26(10-12-30-4)11-13-31-5/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMMRLMFONQHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)




![1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2574804.png)


![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)

![Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2574814.png)


![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)